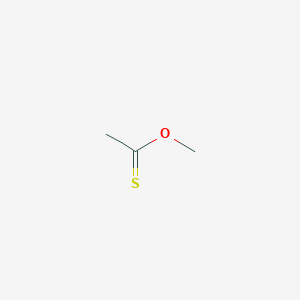

Methyl thioacetate

Description

Structure

3D Structure

Properties

CAS No. |

21119-13-1 |

|---|---|

Molecular Formula |

C3H6OS |

Molecular Weight |

90.15 g/mol |

IUPAC Name |

O-methyl ethanethioate |

InChI |

InChI=1S/C3H6OS/c1-3(5)4-2/h1-2H3 |

InChI Key |

DTOZRCOCJVVION-UHFFFAOYSA-N |

SMILES |

CC(=S)OC |

Canonical SMILES |

CC(=S)OC |

Synonyms |

methyl thioacetate |

Origin of Product |

United States |

Foundational & Exploratory

Methyl Thioacetate: A Technical Guide to Synthesis and Properties

Abstract: This document provides a comprehensive technical overview of S-Methyl Thioacetate (CAS No. 1534-08-3), a key organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide details the compound's physical and chemical properties, spectroscopic signatures, and various synthesis methodologies, including laboratory-scale protocols and biosynthetic pathways. Furthermore, it discusses the chemical reactivity, primary applications, and essential safety and handling procedures for methyl thioacetate. All quantitative data is presented in tabular format for clarity and comparative analysis.

Chemical Identity and Physical Properties

S-Methyl thioacetate, systematically named S-methyl ethanethioate, is a thioester with the chemical formula C₃H₆OS.[1][2][3] It is a colorless liquid recognized by its strong, sulfurous odor, which is also described as resembling cabbage or cheese.[1][4][5] This compound is found naturally in various plants, such as onions (Allium cepa) and tomatoes (Solanum lycopersicum), and is a significant contributor to the flavor profile of certain foods, including cheeses.[6][1][7] While it has a potent, unpleasant smell in its pure form, it is utilized as a flavoring and fragrance agent in diluted concentrations.[1] Its constitutional isomer, O-methyl thioacetate, is not found in nature and has been a subject of theoretical studies.[1]

Table 1: Physical and Chemical Properties of S-Methyl Thioacetate

| Property | Value | Source(s) |

| IUPAC Name | S-methyl ethanethioate | [8] |

| Synonyms | Methyl thiolacetate, S-Methyl acetothioate, CH₃C(O)SCH₃ | [4][9] |

| CAS Number | 1534-08-3 | [1] |

| Molecular Formula | C₃H₆OS | [6][2][3] |

| Molecular Weight | 90.14 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Sulfurous, eggy, cheesy, cabbage-like | [4][5] |

| Boiling Point | 95 - 99 °C | [3][4] |

| Density | ~1.024 g/cm³ at 25 °C | [1] |

| Refractive Index | ~1.464 at 20 °C | [8] |

| Flash Point | 12 °C (53.6 °F) | [3] |

| Water Solubility | Immiscible (Predicted: 26.8 g/L) | [3][7] |

| LogP | 0.73 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data is available across various analytical techniques.

Table 2: Spectroscopic Data Summary for S-Methyl Thioacetate

| Technique | Data Summary | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 90. Key fragments correspond to the loss of sulfur-containing moieties. Full spectra are available in the NIST database. | [6][9][10] |

| Infrared Spectroscopy (IR) | Characteristic strong C=O stretching vibration for the thioester group. Full FTIR and ATR-IR spectra are available in the SpectraBase. | [6] |

| Nuclear Magnetic Resonance (¹H NMR) | Spectra show distinct singlets for the S-methyl (S-CH₃) and acetyl (COCH₃) protons. | [11] |

Synthesis of this compound

This compound can be synthesized through various chemical routes and is also produced biologically by microorganisms.

Laboratory Scale Synthesis

A common and reliable method for synthesizing S-methyl thioacetate in a laboratory setting involves the nucleophilic acyl substitution reaction between an acetylating agent and a source of the methyl thiolate nucleophile.

This protocol describes the synthesis of S-methyl thioacetate from sodium thiomethoxide and acetic anhydride.

Materials:

-

Sodium thiomethoxide (NaSCH₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve sodium thiomethoxide in water under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride dropwise to the stirred solution via the addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude S-methyl thioacetate.

-

The product can be further purified by fractional distillation.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator.

-

Sodium thiomethoxide is a source of methanethiol, which is a toxic and foul-smelling gas.

-

S-methyl thioacetate is highly flammable and toxic.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Figure 1: General workflow for the laboratory synthesis of S-methyl thioacetate.

Industrial and Alternative Synthesis Routes

Other reported methods for producing this compound include:

-

Reaction of lead methanethiolate with acetyl chloride .[14]

-

Carbonylation of methanethiol using carbon monoxide.[14]

-

Reaction of acetylene with methane thiol , catalyzed by nickel sulfide under hydrothermal conditions.[15]

Biosynthesis

In biological systems, particularly in yeasts like Saccharomyces cerevisiae and various bacteria, S-methyl thioacetate is formed enzymatically.[14][16] The primary pathway involves the condensation of methanethiol with acetyl-coenzyme A (acetyl-CoA), a central metabolite.[14] This biotransformation is a key step in the generation of volatile sulfur compounds that contribute to the characteristic flavors of fermented foods and beverages.

References

- 1. S-Methyl thioacetate - Wikipedia [en.wikipedia.org]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. S-METHYL THIOACETATE | 1534-08-3 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. S-Methyl thioacetate | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound S-Methyl thioacetate (FDB003209) - FooDB [foodb.ca]

- 8. S-Methyl thioacetate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Methyl thiolacetate [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. S-METHYL THIOACETATE(1534-08-3) 1H NMR spectrum [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. Methylthioacetat – Wikipedia [de.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

"Methyl thioacetate chemical structure and characteristics"

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl thioacetate (CH₃C(O)SCH₃) is an organosulfur compound belonging to the thioester class of molecules.[1] This colorless liquid, characterized by a potent, malodorous scent in its pure form, is a subject of interest across various scientific disciplines, from flavor and fragrance chemistry to its applications as a versatile intermediate in organic synthesis.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, spectral properties, synthesis, reactivity, and safety protocols associated with S-methyl thioacetate, tailored for a technical audience.

Chemical Structure and Identification

S-Methyl thioacetate is the S-methyl ester of thioacetic acid. The core structure consists of an acetyl group bound to a sulfur atom, which is in turn methylated.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | S-methyl ethanethioate[4] |

| CAS Number | 1534-08-3[5] |

| Molecular Formula | C₃H₆OS[5] |

| Molecular Weight | 90.14 g/mol [6] |

| SMILES | CC(=O)SC[4] |

| InChI | InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3[4] |

| Synonyms | Methyl thioacetate, Thioacetic acid S-methyl ester, Ethanethioic acid, S-methyl ester[5] |

Physicochemical Characteristics

S-Methyl thioacetate is a volatile, flammable liquid. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid[3] |

| Odor | Unpleasant, sulfurous[3] |

| Density | 1.013 g/cm³ |

| Boiling Point | 97-99 °C[7] |

| Melting Point | 96-97 °C[6] |

| Flash Point | 12 °C (53.6 °F)[8] |

| Water Solubility | Immiscible[7] |

Spectral Data

The structural elucidation of S-methyl thioacetate is supported by various spectroscopic techniques. The key spectral features are summarized below.

Table 3: Spectral Data Summary

| Technique | Key Features |

| ¹H NMR | Two singlets are observed: one for the acetyl protons (CH₃CO) and another for the S-methyl protons (SCH₃). The acetyl protons typically appear around δ 2.1 ppm, while the S-methyl protons are found at approximately δ 2.3 ppm. |

| ¹³C NMR | The spectrum shows three distinct signals. The carbonyl carbon (C=O) resonates at around 195 ppm. The acetyl methyl carbon (CH₃CO) appears at approximately 30 ppm, and the S-methyl carbon (SCH₃) is observed near 11 ppm.[9] |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch in thioesters is observed around 1690-1715 cm⁻¹. The C-S stretching vibration is typically found in the region of 600-800 cm⁻¹.[4] |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 90. The fragmentation pattern includes a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), which is often the base peak.[10] |

Synthesis and Reactivity

Synthesis

Several synthetic routes to S-methyl thioacetate have been reported. A common laboratory preparation involves the reaction of an acetylating agent with methanethiol or its corresponding salt.

Experimental Protocol: Synthesis from Lead(II) Methanethiolate and Acetyl Chloride

A historical method for the synthesis of this compound involves the reaction of lead(II) methanethiolate with acetyl chloride.

-

Reactants: Lead(II) methanethiolate (Pb(SCH₃)₂), Acetyl chloride (CH₃COCl)

-

Solvent: A suitable inert solvent such as diethyl ether.

-

Procedure:

-

Lead(II) methanethiolate is suspended in the inert solvent.

-

Acetyl chloride is added dropwise to the suspension with stirring.

-

The reaction mixture is typically stirred at room temperature.

-

The insoluble lead(II) chloride byproduct is removed by filtration.

-

S-methyl thioacetate is isolated from the filtrate by distillation.

-

A more contemporary and environmentally benign approach involves the carbonylation of methanethiol.

Reactivity

The thioester linkage in S-methyl thioacetate is a key reactive site. It is more susceptible to nucleophilic attack than the corresponding oxygen ester due to the better leaving group ability of the thiolate anion.

Hydrolysis: S-methyl thioacetate can be hydrolyzed under basic conditions to yield methanethiol and an acetate salt. This reaction is often used to generate thiols in situ for further reactions.

Experimental Protocol: Base-Catalyzed Hydrolysis of S-Methyl Thioacetate

This protocol describes the deprotection of a thioacetate to its corresponding thiol, a common reaction for S-methyl thioacetate and its derivatives.

-

Reactants: S-methyl thioacetate, a base (e.g., sodium hydroxide), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve S-methyl thioacetate in ethanol under an inert atmosphere.

-

Add an aqueous solution of sodium hydroxide dropwise to the mixture.

-

The reaction can be stirred at room temperature or gently heated to drive it to completion.

-

After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., HCl).

-

The resulting thiol can then be extracted with an organic solvent.

-

Applications

The primary industrial application of S-methyl thioacetate is in the flavor and fragrance industry, where it is used in trace amounts to impart cheesy, savory, and sulfurous notes to food products.[11] In the realm of organic synthesis, it serves as a valuable building block for the introduction of the methylthio group (-SCH₃) and as a precursor for the in situ generation of methanethiol.[2] Its reactivity makes it a useful intermediate in the synthesis of more complex sulfur-containing molecules for pharmaceutical and materials science research.[2]

Safety and Handling

S-Methyl thioacetate is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[12] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[6] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[6] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[6] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Logical Workflow for Characterization

The identification and characterization of S-methyl thioacetate, or a novel analog, would typically follow a structured analytical workflow.

References

- 1. Human Metabolome Database: Showing metabocard for S-Methyl thioacetate (HMDB0031189) [hmdb.ca]

- 2. nbinno.com [nbinno.com]

- 3. S-Methyl thioacetate - Wikipedia [en.wikipedia.org]

- 4. Infrared and Raman spectra of S-methyl thioacetate: toward an understanding of the biochemical reactivity of esters of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Methylthioacetat – Wikipedia [de.wikipedia.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Methyl thiolacetate [webbook.nist.gov]

- 11. This compound | 1534-08-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. bg.cpachem.com [bg.cpachem.com]

Spectroscopic Profile of Methyl Thioacetate: A Technical Guide

Introduction

Methyl thioacetate (CH₃C(O)SCH₃), also known as S-methyl ethanethioate, is an organosulfur compound with significant interest in various fields, including flavor and fragrance chemistry, and as a synthon in organic chemistry. A thorough understanding of its structural and electronic properties is crucial for its application and for the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in reproducing and validating these findings.

Spectroscopic Data

The spectroscopic data for this compound provides a detailed fingerprint of its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.35 | Singlet | CH₃-C=O |

| 2.25 | Singlet | S-CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 195.0 | C=O |

| 30.5 | CH₃-C=O |

| 11.5 | S-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Medium | C-H stretch (asymmetric) |

| 2855 | Medium | C-H stretch (symmetric) |

| 1690 | Strong | C=O stretch (thioester) |

| 1420 | Medium | CH₃ bend |

| 1355 | Medium | CH₃ bend |

| 1130 | Strong | C-O stretch |

| 960 | Medium | CH₃ rock |

| 625 | Medium | C-S stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 90 | 55 | [M]⁺ (Molecular Ion) |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

| 47 | 30 | [CH₃S]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols represent standard procedures and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final volume of the solution is typically 0.6-0.7 mL. The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

Nuclei: ¹H and ¹³C.

-

Solvent: Chloroform-d (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

-

Technique: Transmission.

-

Accessory: Demountable cell with KBr or NaCl windows.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 (background and sample).

-

Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. Electron Ionization (EI) is a common method for volatile compounds like this compound.

Instrumentation and Acquisition Parameters:

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an EI source (e.g., Agilent GC/MSD or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 30-200.

-

Scan Speed: 1000 amu/s.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of obtaining and interpreting the spectroscopic data for the structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

"reactivity and stability of Methyl thioacetate"

An In-depth Technical Guide to the Reactivity and Stability of Methyl Thioacetate

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CH₃C(O)SCH₃) is a simple yet significant organosulfur compound belonging to the thioester class.[1][2] Its unique reactivity, characterized by the electrophilic carbonyl carbon and the properties of the sulfur atom, makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical research.[3][4] This document provides a comprehensive technical overview of the chemical properties, stability profile, and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for scientific and development applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, unpleasant sulfurous or garlic-like odor in its pure form.[2][3] It is soluble in organic solvents like alcohol and oil.[3][5] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆OS | [3][5] |

| Molecular Weight | 90.14 g/mol | [2][6] |

| CAS Number | 1534-08-3 | [3][5] |

| Density | 1.013 g/cm³ | [2] |

| Boiling Point | 95-97 °C @ 760 mmHg | [2][5] |

| Refractive Index | 1.460-1.468 | [5] |

| Polar Surface Area | 17.07 Ų | [1][7] |

| logP (o/w) | 0.859 (est.) | [8] |

| pKa (Strongest Basic) | -6 (est.) | [1][7] |

Stability and Handling

Chemical Stability

The stability of this compound is highly dependent on the chemical environment.

-

Hydrolytic Stability: Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts, a critical feature of their biochemical role (e.g., in Acetyl-CoA).[9] this compound is readily hydrolyzed to acetic acid and methanethiol.[4][10] This reaction is catalyzed by both acids and bases, with base-catalyzed hydrolysis being particularly rapid.[4][11] At neutral pH, while more reactive than esters, thioesters like this compound are stable enough for many applications, with a reported half-life of 80-40 days for similar compounds.[9] The rate constant (kb) for base-catalyzed hydrolysis of S-methyl thioacetate has been reported as 0.14 M⁻¹s⁻¹.[9]

-

Oxidative/Reductive Stability: Information regarding specific oxidation and reduction reactions is limited in the searched literature. However, the sulfur atom is susceptible to oxidation, and the carbonyl group can be reduced under appropriate conditions, typical for thioesters.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring safety.

-

Handling: Work should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[12][14] Use non-sparking tools and take precautions against static discharge, as it is a flammable liquid.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] It should be stored away from incompatible materials, heat, sparks, and open flames.[12][13]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The C-S bond is weaker and less polarized than the C-O bond in esters, and there is less double-bond character, which contributes to the higher reactivity of the carbonyl group.[9][15]

Nucleophilic Acyl Substitution

This is the most important reaction pathway for this compound. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the methanethiolate leaving group.

-

Hydrolysis: As discussed under stability, reaction with water (or hydroxide) yields acetic acid and methanethiol. The base-catalyzed pathway is particularly efficient due to the generation of the highly nucleophilic hydroxide ion.[11] A theoretical study of the alkaline hydrolysis in solution confirms a stepwise mechanism involving a tetrahedral intermediate, rather than a concerted Sₙ2-type reaction.[11]

Caption: Base-catalyzed hydrolysis of this compound proceeds via a tetrahedral intermediate.

-

Reactivity with other Nucleophiles: this compound serves as an acetylating agent for various nucleophiles.

-

Amines (Aminolysis): Reacts with primary and secondary amines to form amides. This reaction is fundamental in peptide synthesis where thioesters are used as activated acyl donors.

-

Thiols (Thiolysis): Undergoes thiol-thioester exchange reactions, where an external thiol displaces the methanethiol group.[9] This is relevant in native chemical ligation and biological acyl transfer.[9][16]

-

Alcohols (Alcoholysis): Reacts with alcohols, typically under acid or base catalysis, to form oxygen esters in a transesterification-type reaction.

-

Caption: Key reaction pathways for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | δ (ppm): ~2.3 (s, 3H, -SCH₃), ~2.4 (s, 3H, -C(O)CH₃). | [5] |

| ¹³C NMR | δ (ppm): ~11.5 (-SCH₃), ~30.0 (-C(O)CH₃), ~195.0 (C=O). | [5] |

| IR Spectroscopy | ν (cm⁻¹): ~1690-1715 (C=O stretch). The carbonyl stretching force constant is similar to that of ketones. | [5][15] |

| Mass Spec (EI) | m/z: 90 (M⁺), 47 ([CH₃S]⁺), 43 ([CH₃CO]⁺, base peak). | [17][18] |

Experimental Protocols

The following sections provide generalized protocols for the synthesis and hydrolysis of S-aryl thioacetates, which are applicable to this compound with appropriate modifications.

Protocol: Synthesis of a Thioester via Thiol Acylation

This protocol describes a general method for synthesizing thioesters, adaptable for this compound, by reacting a thiol with an acetylating agent.[19]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methanethiol (or its sodium salt, sodium thiomethoxide) (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath.

-

Slowly add a base (e.g., triethylamine, 1.1 eq) if starting from the free thiol.

-

Add an acetylating agent, such as acetyl chloride or acetic anhydride (1.1 eq), dropwise to the stirred solution.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.[19][20]

-

Workup: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers.

-

Wash the combined organic extracts sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by distillation if necessary.[19]

Protocol: Base-Catalyzed Hydrolysis of this compound

This protocol outlines the hydrolysis of the thioester to yield the corresponding carboxylate and thiol.[19]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture in a round-bottom flask.

-

Hydrolysis: Add an aqueous base solution (e.g., 1 M NaOH, 2-3 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or GC-MS.

-

Workup: After completion (disappearance of the starting thioester), cool the mixture in an ice bath.

-

Carefully acidify the solution with an aqueous acid (e.g., 1 M HCl) to a pH of ~2-3 to protonate the carboxylate and any remaining thiolate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the products with an appropriate organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to isolate the acetic acid and methanethiol (note: methanethiol is a volatile and malodorous gas).

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound exhibits a well-defined profile of stability and reactivity, primarily governed by the thioester functional group. Its susceptibility to nucleophilic attack, particularly hydrolysis, is a key characteristic that distinguishes it from oxygen esters and underpins its utility as an acyl donor in both synthetic and biological contexts. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for its effective and safe use in research and development.

References

- 1. Human Metabolome Database: Showing metabocard for S-Methyl thioacetate (HMDB0031189) [hmdb.ca]

- 2. S-Methyl thioacetate - Wikipedia [en.wikipedia.org]

- 3. CAS 1534-08-3: S-Methyl thioacetate | CymitQuimica [cymitquimica.com]

- 4. Buy S-Methyl thioacetate | 1534-08-3 [smolecule.com]

- 5. S-Methyl thioacetate | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. S-METHYL THIOACETATE synthesis - chemicalbook [chemicalbook.com]

- 7. Showing Compound S-Methyl thioacetate (FDB003209) - FooDB [foodb.ca]

- 8. This compound, 1534-08-3 [thegoodscentscompany.com]

- 9. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical study on the alkaline hydrolysis of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Infrared and Raman spectra of S-methyl thioacetate: toward an understanding of the biochemical reactivity of esters of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Methyl thiolacetate [webbook.nist.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

"physical and chemical properties of S-methyl thioacetate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl thioacetate (CH₃C(O)SCH₃) is an organosulfur compound belonging to the thioester class of molecules.[1] It is a colorless to pale yellow liquid with a characteristic sulfurous odor.[2][3] This compound is found naturally in various plants, such as onions (Allium cepa) and tomatoes (Solanum lycopersicum), and is also a component of the flavor profile of certain foods like cheese and yogurt.[4][5] In industrial applications, it serves as a flavoring agent and a versatile intermediate in organic synthesis.[6][7] Its biological significance is linked to microbial metabolism, particularly in processes involving sulfur-containing compounds.[2][8] This guide provides an in-depth overview of the physical and chemical properties of S-methyl thioacetate, along with relevant experimental methodologies.

Physical and Chemical Properties

The fundamental physical and chemical properties of S-methyl thioacetate are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆OS | [4][9][10] |

| Molecular Weight | 90.14 g/mol | [5][9][10] |

| CAS Number | 1534-08-3 | [4][9][10] |

| Appearance | Colorless to pale yellow liquid | [2][11] |

| Odor | Sulfurous, eggy, cheesy, cabbage-like | [10] |

| Density | 1.013 - 1.024 g/cm³ at 25 °C | [5][7][12] |

| Boiling Point | 95 - 99 °C at 760 mmHg | [4][6][7] |

| Melting Point | 96 - 97 °C | [5][7] |

| Flash Point | 12 °C (53.6 °F) | [6][9] |

| Solubility | Soluble in alcohol and oils. Water solubility is estimated to be around 80120 mg/L at 25 °C. | [1][4][13] |

| Refractive Index (n/D) | 1.460 - 1.468 at 20 °C | [4][12][14] |

| Vapor Pressure | 57.9 mmHg at 25 °C (estimated) | [12] |

Chemical Reactivity and Stability

S-methyl thioacetate's reactivity is primarily centered around its thioester functional group.[2]

-

Hydrolysis : It can be hydrolyzed under acidic or basic conditions to yield methanethiol and acetic acid.[8]

-

Nucleophilic Substitution : The thioester linkage is susceptible to attack by nucleophiles, making it a useful reagent in organic synthesis for the introduction of the acetylthio group.[3]

-

Stability : S-methyl thioacetate is a flammable liquid and should be stored in a cool, dark, and well-ventilated area.[9][15] It is incompatible with strong oxidizing agents and strong bases.

-

Biological Reactivity : In biological systems, it is involved in sulfur metabolism and can be enzymatically synthesized from methanethiol and acetic acid.[2][8] It is considered to have no safety concern at current levels of intake when used as a flavouring agent.[4]

Experimental Protocols

Synthesis of S-Methyl Thioacetate

A common method for the synthesis of S-methyl thioacetate involves the reaction of an acetylating agent with a methylthiolating agent. One documented method involves the reaction of acetic anhydride with sodium thiomethoxide.[5]

Materials:

-

Acetic anhydride

-

Sodium thiomethoxide

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium thiomethoxide in water.

-

To this solution, slowly add acetic anhydride.

-

Heat the reaction mixture to 60-70 °C and stir for 2 hours.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude S-methyl thioacetate.

-

The crude product can be further purified by distillation.

A generalized workflow for the synthesis and purification is depicted in the diagram below.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of S-methyl thioacetate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for identifying and quantifying S-methyl thioacetate, particularly in complex mixtures like food and flavor samples. The mass spectrum of S-methyl thioacetate shows a characteristic fragmentation pattern, with major peaks typically observed at m/z values of 43 (CH₃CO⁺), 90 (M⁺), and 45.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides structural confirmation. For S-methyl thioacetate, two singlets are expected: one for the methyl protons attached to the sulfur atom (S-CH₃) and another for the methyl protons of the acetyl group (CO-CH₃).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the S-methyl carbon, and the acetyl methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretch of the thioester is a key characteristic. This is typically observed in the region of 1690-1715 cm⁻¹. The C-S stretching vibration is also present but is generally weaker.[8]

Role in Biological Systems

S-methyl thioacetate is implicated in microbial sulfur metabolism.[2] It can be produced by some microorganisms through enzymatic pathways involving the conversion of methanethiol.[8] It is considered an intermediate in the biogeochemical cycling of sulfur compounds, acting as both a sulfur donor and acceptor in various metabolic transformations.[8] Its structural similarity to acetyl-CoA suggests a potential role in related metabolic pathways, where it can be involved in the transfer of acetyl groups.[2] However, specific signaling pathways directly regulated by S-methyl thioacetate are not well-defined in the current literature. The broader context of its involvement is within the complex network of sulfur amino acid metabolism.

Conclusion

S-methyl thioacetate is a compound of interest for its applications in the flavor and fragrance industry, as well as its utility as a synthetic intermediate. Its well-defined physical and chemical properties, coupled with its role in biological sulfur metabolism, make it a relevant molecule for study in various scientific disciplines. The experimental protocols and analytical data presented in this guide provide a solid foundation for researchers and professionals working with this versatile thioester.

References

- 1. Posttranslational Regulation of Mammalian Sulfur Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy S-Methyl thioacetate | 1534-08-3 [smolecule.com]

- 3. S-Methyl thioacetate - Wikipedia [en.wikipedia.org]

- 4. S-Methyl thioacetate | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. S-METHYL THIOACETATE synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Infrared and Raman spectra of S-methyl thioacetate: toward an understanding of the biochemical reactivity of esters of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combinatorial approach to flavor analysis. 1. Preparation and characterization of a S-methyl thioester library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. methyl thioacetate, 1534-08-3 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nhn.ou.edu [nhn.ou.edu]

- 15. researchgate.net [researchgate.net]

The Natural Occurrence and Biosynthesis of Methyl Thioacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl thioacetate (CH₃C(O)SCH₃) is a naturally occurring organosulfur compound that significantly contributes to the aroma and flavor profiles of a diverse range of foods and beverages.[1] While often associated with sulfurous or cheesy notes, at dilute concentrations, it imparts desirable sensory characteristics.[1] This technical guide provides a comprehensive overview of the natural occurrence of S-methyl thioacetate, its microbial and plant-based sources, and the biosynthetic pathways leading to its formation. Furthermore, it details the analytical methodologies for its extraction, identification, and quantification from various matrices, and explores its metabolic significance. This document is intended to be a valuable resource for researchers in food science, microbiology, and natural product chemistry, as well as for professionals in the flavor and fragrance industry and drug development.

Natural Occurrence of S-Methyl Thioacetate

S-Methyl thioacetate is a volatile compound found in a variety of natural sources, including dairy products, fermented beverages, fruits, and vegetables. Its presence is often a result of microbial metabolism or enzymatic activities within plant tissues.

Food Products

S-Methyl thioacetate is a key flavor component in many fermented foods. In dairy products, it is notably present in various types of cheeses, such as Camembert, and also in yogurt.[1] It is also a constituent of fermented beverages like beer and wine, where its concentration can influence the final aroma profile.[2][3] The compound has also been identified in baijiu, a traditional Chinese liquor.[1]

Beyond fermented products, S-methyl thioacetate has been reported in fruits such as melon and strawberries.[4][5] Its presence has also been noted in vegetables from the Allium genus, including onions, and in tomatoes.[6]

Microbial Sources

A significant portion of naturally occurring S-methyl thioacetate is of microbial origin. Several species of bacteria and yeast are known to produce this compound as a metabolite. Notably, Brevibacterium linens, a bacterium commonly found on the surface of smear-ripened cheeses, is a known producer. In the realm of fungi, various yeasts play a crucial role in its synthesis. Saccharomyces cerevisiae, the brewer's and baker's yeast, can produce S-methyl thioacetate from precursors like methyl mercaptan.[7] Other yeasts implicated in its production, particularly in the context of cheese ripening, include Geotrichum candidum and Kluyveromyces lactis.

Plant Sources

S-Methyl thioacetate is also found in the plant kingdom.[1] As mentioned, it is a component of the volatile profiles of melon, strawberry, onion, and tomato.[4][5][6] In plants, its formation is likely linked to the metabolism of sulfur-containing amino acids and enzymatic processes that release volatile sulfur compounds, which can act as precursors.[8]

Quantitative Data on S-Methyl Thioacetate Occurrence

The concentration of S-methyl thioacetate can vary significantly depending on the source, the specific microbial strains involved in fermentation, and the analytical methods used for quantification. The following table summarizes available quantitative data from the literature.

| Natural Source | Concentration Range | Analytical Method | Reference(s) |

| Commercial Lager Beers | < 1 to 18 µ g/liter | Headspace Gas Chromatography | [2] |

| Beer (produced by Saccharomyces cerevisiae) | Up to 98 mg/liter (from 500 mg/liter methyl mercaptan) | Gas Chromatography-Flame Photometric Detector (GC-FPD) | [7] |

| Wine (Pinot Noir) | High levels detected (specific values not provided) | Solid Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection (SPME-GC-PFPD) | [3] |

| Melon (Muskmelon) | 0.076 - 787.505 (units not specified) | Gas Chromatography-Flame Photometric Detection (GC-FPD) | [9] |

Biosynthesis of S-Methyl Thioacetate

The primary biosynthetic pathway for S-methyl thioacetate involves the enzymatic or spontaneous reaction between methanethiol (methyl mercaptan) and acetyl-coenzyme A (acetyl-CoA). The key precursor, methanethiol, is derived from the catabolism of the sulfur-containing amino acid, L-methionine.

Methanethiol Formation from L-Methionine

In microorganisms such as Saccharomyces cerevisiae, the catabolism of L-methionine is the initial step. This process can proceed through a transamination reaction to form α-keto-γ-(methylthio)butyrate, which is then acted upon by a demethiolase to release methanethiol.[10]

Formation of S-Methyl Thioacetate

Once methanethiol is formed, it can react with acetyl-CoA to produce S-methyl thioacetate. This reaction can be enzymatic, as observed in Geotrichum candidum, or it can occur spontaneously under certain conditions. Acetyl-CoA is a central metabolite in cellular metabolism, derived from various sources including carbohydrate and fatty acid metabolism.

Below is a diagram illustrating the biosynthetic pathway of S-methyl thioacetate from L-methionine in yeast.

Experimental Protocols for Analysis

The analysis of S-methyl thioacetate, a volatile sulfur compound, typically involves headspace extraction techniques followed by gas chromatography.

Headspace Solid-Phase Microextraction (HS-SPME) for Cheese Samples

This method is suitable for the extraction of volatile compounds from a solid matrix like cheese.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-phase microextraction (SPME) fiber assembly (e.g., Carboxen/PDMS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) or a pulsed flame photometric detector (PFPD)

-

Incubator/heating block with agitation

Procedure:

-

Sample Preparation: Grate a representative sample of the cheese. Weigh 1-5 g of the grated cheese into a 20 mL headspace vial.

-

Internal Standard: Add an appropriate internal standard (e.g., ethyl methyl sulfide) to the vial for quantification.

-

Equilibration: Seal the vial and place it in an incubator at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace. Agitation can be used to facilitate this process.

-

Extraction: Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a specific time (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of volatile compounds.

-

Desorption and GC Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.

-

GC-MS/PFPD Analysis: The separated compounds are then detected and identified by the mass spectrometer or the pulsed flame photometric detector.

Headspace Gas Chromatography (HS-GC) for Beer and Wine Samples

This protocol is adapted for liquid samples such as beer and wine.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Headspace autosampler

-

Gas chromatograph with a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD)

-

Gas-tight syringe (if manual injection is performed)

Procedure:

-

Sample Preparation: Pipette a defined volume (e.g., 5-10 mL) of the beer or wine sample into a 20 mL headspace vial. To enhance the release of volatiles, a salt (e.g., NaCl) can be added to the sample to increase the ionic strength.

-

Internal Standard: Add a suitable internal standard for quantitative analysis.

-

Equilibration: Seal the vial and place it in the headspace autosampler's incubator. The sample is typically heated (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) with or without agitation.

-

Injection: A heated gas-tight syringe or a sample loop in the autosampler is used to withdraw a specific volume of the headspace gas and inject it into the GC.

-

GC-FPD/SCD Analysis: The injected sample is separated on the GC column, and the sulfur-containing compounds are selectively detected by the FPD or SCD.

Below is a generalized workflow for the analysis of S-methyl thioacetate.

Signaling Pathways and Metabolic Significance

Currently, there is limited evidence to suggest that S-methyl thioacetate plays a direct role in cellular signaling pathways in the same manner as well-established signaling molecules. Its primary biological significance, as documented in the scientific literature, is its contribution to the flavor and aroma of various foods and beverages.[1][11]

However, its biosynthesis is intrinsically linked to central metabolic pathways, particularly sulfur amino acid metabolism and the availability of acetyl-CoA. The production of S-methyl thioacetate can be seen as a metabolic endpoint for excess methanethiol, a potentially toxic compound. Therefore, its synthesis may serve as a detoxification mechanism in certain microorganisms. Further research is required to elucidate any other potential physiological roles of S-methyl thioacetate in the organisms that produce it.

Conclusion

S-Methyl thioacetate is a naturally occurring volatile sulfur compound with a significant impact on the sensory properties of a wide array of foods and beverages. Its formation is primarily driven by microbial activity, originating from the catabolism of L-methionine and its subsequent reaction with acetyl-CoA. The analytical techniques of headspace sampling coupled with gas chromatography and selective detectors are essential for its accurate identification and quantification. While its role as a flavor compound is well-established, further investigation into its potential metabolic significance could unveil novel biological functions. This guide provides a foundational understanding for researchers and professionals working with this important natural product.

References

- 1. S-Methyl thioacetate - Wikipedia [en.wikipedia.org]

- 2. Identification and Determination of S-Methyl Thioacetate in Beer [jstage.jst.go.jp]

- 3. avf.org [avf.org]

- 4. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for S-Methyl thioacetate (HMDB0031189) [hmdb.ca]

- 7. tandfonline.com [tandfonline.com]

- 8. Buy S-Methyl thioacetate | 1534-08-3 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Methionine catabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Elemental Stench of Sulfur - All About Beer [allaboutbeer.com]

An In-depth Technical Guide to the Constitutional Isomers of Methyl Thioacetate for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl thioacetate (C₃H₆OS) presents two primary constitutional isomers, S-methyl thioacetate and O-methyl thioacetate, which differ in the placement of the sulfur atom within the ester linkage. This seemingly subtle structural variation leads to distinct physicochemical properties and potential biological activities, making them intriguing subjects for research and development, particularly in the pharmaceutical and flavor industries. This technical guide provides a comprehensive overview of these isomers, summarizing their properties, synthesis, and potential applications in drug development, supported by experimental protocols and logical diagrams.

Physicochemical Properties

The constitutional isomers of this compound exhibit notable differences in their physical and chemical characteristics. S-methyl thioacetate is a naturally occurring compound found in various plants, such as onions and tomatoes, and contributes to the flavor profile of certain foods like Camembert cheese.[1][2] In contrast, O-methyl thioacetate is not commonly found in nature and has been primarily a subject of theoretical studies.[1] A summary of their key physicochemical properties is presented in Table 1.

| Property | S-Methyl Thioacetate | O-Methyl Thioacetate |

| IUPAC Name | S-methyl ethanethioate | O-methyl ethanethioate |

| Synonyms | This compound, Thioacetic acid S-methyl ester | This compound, Acetic acid, thio-, O-methyl ester |

| CAS Number | 1534-08-3 | 21119-13-1 |

| Molecular Formula | C₃H₆OS | C₃H₆OS |

| Molecular Weight | 90.14 g/mol | 90.14 g/mol |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Sulfurous, eggy, cheesy, cabbage-like | - |

| Boiling Point | 95.0-96.0 °C at 760 mmHg | 65.9 °C at 760 mmHg |

| Density | 1.013 - 1.024 g/cm³ | 1.008 g/cm³ |

| Refractive Index | 1.460 - 1.468 @ 20 °C | 1.47 |

| Solubility | Soluble in alcohol and oils | - |

Synthesis and Experimental Protocols

The synthesis of S-methyl and O-methyl thioacetate can be achieved through various established organic chemistry reactions. The selection of a particular method depends on the desired isomer and the available starting materials.

Synthesis of S-Methyl Thioacetate

S-methyl thioacetate is commonly synthesized via nucleophilic substitution reactions involving a methylthiolate source and an acetylating agent.

Protocol 1: From Acetic Anhydride and Sodium Thiomethoxide

This method involves the reaction of acetic anhydride with sodium thiomethoxide.

-

Reaction: (CH₃CO)₂O + NaSCH₃ → CH₃COSCH₃ + CH₃COONa

-

Procedure:

-

Dissolve sodium thiomethoxide in a suitable solvent, such as water.

-

Slowly add acetic anhydride to the solution while maintaining the temperature between 60-70 °C.

-

Stir the reaction mixture for approximately 2 hours.

-

After the reaction is complete, the product can be isolated and purified using standard techniques like distillation.

-

General Synthesis of Thioesters

A general and widely applicable method for the synthesis of thioesters involves the reaction of a thiol with an acid chloride in the presence of a base. This can be adapted for the synthesis of S-methyl thioacetate.

Protocol 2: From Thiol and Acid Chloride

-

Reaction: R-SH + R'-COCl → R'-CO-S-R + HCl

-

Procedure:

-

Dissolve the thiol (e.g., methanethiol) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a base (e.g., pyridine or triethylamine) followed by the dropwise addition of the acid chloride (e.g., acetyl chloride).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography or distillation.

-

The following diagram illustrates the general workflow for the synthesis of S-methyl thioacetate from a thiol and an acid chloride.

Applications in Drug Development

While specific pharmacological activities of S-methyl and O-methyl thioacetate are not extensively documented, the thioester functional group is of significant interest in drug development for several reasons.

Thioesters as Prodrugs

Thioesters can serve as prodrugs for thiol-containing drugs. The thioester linkage can mask a pharmacologically active thiol group, improving the drug's stability and pharmacokinetic properties. In vivo, the thioester can be hydrolyzed by esterases to release the active thiol. This approach can be particularly useful for improving the oral bioavailability of thiol drugs.

The diagram below illustrates the general concept of a thioester prodrug strategy.

Role in Biological Systems and Potential as Enzyme Inhibitors

Thioesters are crucial intermediates in various metabolic pathways, most notably in the form of acetyl-CoA.[3] This central role in biochemistry suggests that synthetic thioesters could act as mimics or inhibitors of enzymes involved in these pathways. For instance, they could potentially inhibit enzymes that utilize acetyl-CoA as a substrate. While no specific enzyme inhibition data for S-methyl or O-methyl thioacetate has been found, this remains a plausible area for future investigation in drug discovery.

The following diagram depicts the logical relationship of how a thioester analog could potentially inhibit an enzyme that processes a natural thioester substrate.

Conclusion

The constitutional isomers of this compound, S-methyl thioacetate and O-methyl thioacetate, offer distinct chemical properties and synthetic accessibility. While their direct applications in drug development are not yet well-defined, the inherent reactivity and biological relevance of the thioester functional group suggest potential for their use as prodrug moieties and as scaffolds for the design of enzyme inhibitors. Further research into the specific biological activities of these isomers is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.

References

A Technical Guide to Methyl Thioacetate: From Molecular Properties to Biochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl thioacetate, covering its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and its role in biochemical pathways. The information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in their understanding and application of this versatile thioester.

Core Molecular and Physical Properties

This compound, a simple yet significant organosulfur compound, possesses distinct chemical and physical characteristics that are crucial for its application in various scientific domains. Its key quantitative properties are summarized below for clear reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₆OS | [1][2][3] |

| Molecular Weight | 90.14 g/mol | [1][2][4] |

| CAS Number | 1534-08-3 | [1] |

| Density | 1.013 g/cm³ | [4] |

| Boiling Point | 97 - 99 °C | [2] |

| Flash Point | 12 °C | [2] |

| Appearance | Colorless liquid | [4] |

Experimental Protocols

A thorough understanding of the synthesis and analysis of this compound is essential for its practical application. This section details established experimental methodologies.

Synthesis of this compound

Method 1: Formation from Acetylene and Methane Thiol

This protocol describes the formation of this compound under hydrothermal conditions, which may be relevant to prebiotic chemistry studies.[5]

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

1 M Sodium sulfide (Na₂S) solution

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water (H₂O)

-

Methanethiol (CH₃SH)

-

Acetylene (HC≡CH)

-

Carbon monoxide (CO) (optional, enhances conversion)

-

125 ml serum bottle with silicon stopper

-

Ethyl acetate for extraction

Procedure:

-

Charge a 125 ml serum bottle with 2.0 mmol of NiSO₄·6H₂O.

-

Seal the bottle with a silicon stopper and deaerate the headspace.

-

Inject the following solutions into the bottle: 1.5 ml of 1 M Na₂S, 0.6 mL of 1 M NaOH, and 7.9 mL of H₂O.

-

Introduce 25 mL of CH₃SH and 90 mL of HC≡CH into the bottle. For enhanced conversion, a mixture of 45 mL of HC≡CH and 45 mL of CO can be used.

-

Incubate the reaction mixture for 1 day at 105 °C.

-

After incubation, extract the this compound from the aqueous phase using ethyl acetate.

-

Identify the product using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of this compound, particularly in complex mixtures such as food and flavor samples.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A suitable capillary column (e.g., FFAP) is often employed for the separation of volatile sulfur compounds.

General Procedure:

-

Sample Preparation: Depending on the matrix, sample preparation may involve solvent extraction (e.g., with ethyl acetate), headspace analysis, or solid-phase microextraction (SPME).

-

Injection: Inject a small volume of the prepared sample into the GC inlet.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. A programmed temperature ramp is typically used.

-

Detection and Identification: As components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Spectral data can be found in public databases such as PubChem.

Biochemical Pathway: Enzymatic Synthesis in Geotrichum candidum

This compound is a known flavor compound in various foods, and its formation can be mediated by enzymatic processes. In the fungus Geotrichum candidum, an enzymatic reaction has been identified that synthesizes S-methyl thioacetate from methanethiol and acetyl-CoA.[1][2] This pathway is significant in the development of characteristic flavors in certain cheeses.

Below is a diagram illustrating this enzymatic synthesis.

Caption: Enzymatic synthesis of S-methyl thioacetate in Geotrichum candidum.

References

- 1. Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. S-Methyl thioacetate - Wikipedia [en.wikipedia.org]

- 4. Buy S-Methyl thioacetate | 1534-08-3 [smolecule.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Methyl Thioacetate in Thiol-Ene Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene click chemistry has emerged as a powerful tool in chemical synthesis, materials science, and bioconjugation due to its high efficiency, stereoselectivity, and favorable reaction kinetics. The reaction proceeds via an anti-Markovnikov addition of a thiol to an alkene, forming a stable thioether linkage. One of the challenges in working with thiols is their propensity for oxidation, which can reduce their shelf-life and reaction efficiency. To circumvent this, thiols are often protected as thioacetates. Methyl thioacetate serves as a convenient and stable precursor to methanethiol, which can be deprotected in situ for immediate use in thiol-ene reactions.

These application notes provide detailed protocols for the use of this compound in thiol-ene click chemistry, covering both a two-step deprotection-then-reaction process and a one-pot in situ deprotection and reaction.

Reaction Mechanisms

The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophilic Michael addition pathway.

-

Radical-Mediated Thiol-Ene Reaction: This mechanism is typically initiated by light, heat, or a radical initiator. A thiyl radical is generated, which then adds to an alkene to form a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the thioether product.[1] This pathway is versatile and can be used with a wide range of alkenes.

-

Nucleophilic Thiol-Ene (Michael Addition): This pathway is effective when the alkene is electron-deficient, such as in acrylates or maleimides. A base is used to deprotonate the thiol, forming a nucleophilic thiolate anion. The thiolate then attacks the electron-poor double bond in a conjugate addition reaction to form the thioether.

Data Presentation

The following tables summarize quantitative data from relevant studies on thioacetate deprotection and thiol-ene reactions.

| Starting Material | Deprotection Agent | Solvent | Conditions | Product | Purity | Yield | Reference |

| S-(10-Undecenyl) thioacetate (2.0 g) | NaOH (700 mg in 2.5 mL H₂O) | Ethanol (10 mL) | Reflux, 2 hours | 11-Mercapto-1-undecene | 95% | 1.3 g | [2][3] |

| Thioacetate cross-linker | Ammonium Hydroxide | Not specified | Up to 300 min | Thiol cross-linker | Not specified | Not specified | [4] |

| Resin-bound peptide thioacetate | Dithiothreitol (DTT) (100 eq) / HCl·H‐Cys‐OMe (100 eq) | DMF:phosphate buffer (8:2), pH 8.5 | 1 hour | Resin-bound thiolated peptide | >95% conversion | Not specified | [1] |

| Thiol | Ene | Initiator/Catalyst | Conditions | Product | Conversion/Yield | Reference |

| Thioacetic acid | Resin-bound unsaturated peptide | DPAP/MAP | UV (365 nm) | Resin-bound peptide thioacetate | Moderate to high | [1] |

| 1,6-Hexanedithiol | Ethylene glycol dimethacrylate | Not specified | 5 min | Thiol-terminated prepolymer | >90% | [5] |

| Glycosyl thiol | Peptide with alloc/norbornene | DPAP | Not specified | Glycopeptide | 24-37% (macrocyclization) | [6] |

Experimental Protocols

Protocol 1: Two-Step Deprotection of this compound and Subsequent Radical-Initiated Thiol-Ene Reaction

This protocol first describes the deprotection of this compound to generate methanethiol, followed by its use in a separate thiol-ene reaction. This method offers better control over the stoichiometry of the thiol-ene reaction.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (degassed)

-

Hydrochloric acid (HCl, 2 M, degassed)

-

Diethyl ether (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Alkene of choice

-

Radical initiator (e.g., AIBN or a photoinitiator like DPAP)

-

Solvent for thiol-ene reaction (e.g., THF, DMF, degassed)

Procedure:

Step 1: Deprotection of this compound

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in degassed ethanol in a round-bottom flask.

-

Add a solution of NaOH in water dropwise to the flask. A typical stoichiometry is 2 equivalents of NaOH per equivalent of this compound.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature.

-

Neutralize the mixture by adding degassed 2 M HCl solution until the pH is neutral.

-

Transfer the mixture to a separatory funnel under an inert atmosphere.

-

Extract the aqueous layer with degassed diethyl ether.

-

Wash the combined organic layers with degassed water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Carefully remove the solvent in vacuo at a low temperature to obtain methanethiol. Caution: Methanethiol is a volatile and odorous compound. Handle in a well-ventilated fume hood.

Step 2: Radical-Initiated Thiol-Ene Reaction

-

In a separate flask under an inert atmosphere, dissolve the alkene and the radical initiator in the chosen degassed solvent.

-

Add the freshly prepared methanethiol to the reaction mixture. A slight excess of the thiol or ene may be used depending on the desired final product.

-

If using a photoinitiator, irradiate the mixture with a UV lamp at the appropriate wavelength (e.g., 365 nm for DPAP). If using a thermal initiator like AIBN, heat the reaction to the appropriate temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, remove the solvent in vacuo.

-

Purify the product by column chromatography or distillation as required.

Protocol 2: One-Pot In Situ Deprotection of this compound and Nucleophilic Thiol-Ene (Michael Addition) Reaction

This protocol is suitable for electron-deficient alkenes (e.g., acrylates, maleimides) and combines the deprotection and thiol-ene reaction in a single step.

Materials:

-

This compound

-

Electron-deficient alkene (e.g., N-phenylmaleimide, methyl acrylate)

-

Base (e.g., ammonium hydroxide, triethylamine)

-

Solvent (e.g., THF, DMF, degassed)

Procedure:

-

Under an inert atmosphere, dissolve the electron-deficient alkene in the chosen degassed solvent in a reaction flask.

-

Add this compound to the solution.

-

Add the base to the reaction mixture. The base will catalyze both the deprotection of this compound to form the methanethiolate anion and the subsequent Michael addition. The amount of base should be catalytic, but optimization may be required.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). The reaction time can vary from minutes to several hours.[4]

-

Upon completion, quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution).

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Visualizations

Caption: Mechanisms of Thiol-Ene Click Chemistry.

Caption: Experimental Workflows for Thiol-Ene Reactions.

References

- 1. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential Michael addition thiol–ene and radical-mediated thiol–ene reactions in one-pot produced sequence-ordered polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. One pot synthesis of thiol-functional nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Multiblock thermoplastic elastomers via one-pot thiol–ene reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Amide Synthesis via Aminolysis of Methyl Thioacetate

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. While numerous methods exist, many rely on coupling reagents that can be hazardous, expensive, and generate significant waste. The direct aminolysis of thioesters, such as methyl thioacetate, presents a milder, more atom-economical alternative. Thioesters are more reactive than their corresponding oxygen esters due to the poorer π-orbital overlap between the sulfur 3p and carbon 2p orbitals, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1] This heightened reactivity often allows the reaction to proceed under mild conditions, sometimes without the need for a catalyst.[1] This application note provides a detailed protocol for the reaction of this compound with primary and secondary amines to yield N-substituted amides, a reaction valuable for synthesizing peptides, small molecule drugs, and other critical organic compounds.

Mechanism of Reaction

The aminolysis of a thioester proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the more stable methanethiolate leaving group to form the final amide product. Computational studies suggest a stepwise "addition/elimination" pathway is preferred.[2]

References

Application Notes and Protocols for the Analytical Detection of Methyl Thioacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thioacetate (CH₃C(O)SCH₃) is a volatile sulfur-containing compound recognized for its characteristic sulfurous, cheesy, and cabbage-like aroma. It is found in a variety of food products, including wine, cheese, and some fruits, where it can significantly influence the overall flavor profile. Beyond the food and beverage industry, the detection and quantification of this compound and other volatile sulfur compounds (VSCs) are crucial in environmental monitoring and in the quality control of pharmaceutical products, where they can be present as impurities or degradation products.

These application notes provide an overview of the primary analytical techniques for the detection and quantification of this compound, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and quantitative performance data are presented to assist researchers in selecting and implementing the most suitable method for their specific application.

Analytical Methods Overview

The selection of an analytical method for this compound is largely dependent on the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography is often the method of choice due to the volatile nature of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile compounds. The mass spectrometer provides high selectivity and sensitivity, allowing for the detection of trace levels of this compound in complex matrices. Headspace sampling techniques, such as Solid-Phase Microextraction (SPME), are commonly employed for sample introduction to minimize matrix effects and pre-concentrate the analyte.[1][2]

-

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. While less selective than MS, it offers excellent sensitivity and a wide linear range for the analysis of this compound, particularly in less complex samples or for the analysis of flavor standards.[3]

-

Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD): This detector is highly selective for sulfur-containing compounds, making it an excellent choice for the analysis of this compound in complex matrices where interferences from other co-eluting compounds may be a concern.[4]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: While less common for such a volatile analyte, HPLC can be employed for the analysis of this compound, particularly in non-volatile matrices or when derivatization is performed. The choice of a suitable stationary phase and mobile phase is critical for achieving adequate separation.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used to detect this compound and other relevant volatile sulfur compounds. This information can be used to compare the suitability of each method for a specific application based on the required sensitivity and precision.

Table 1: Gas Chromatography (GC) Methods for Volatile Sulfur Compounds

| Analyte | Method | Detector | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (%RSD) | Reference |

| This compound | HS-SPME-GC | PFPD | 0.5 µg/L | >0.99 | >80 | - | [4] |

| Various VSCs | HS-SPME-GC | MS | - | - | - | <20 | [5] |

| Various VSCs | HS-SPME-GC | MS | - | >0.999 | 76-92 | <7 | |

| Fatty Acid Methyl Esters | GC | FID | - | - | >95 | - | [3] |

Note: Data for "Various VSCs" and "Fatty Acid Methyl Esters" are included to provide a general indication of the performance of these methods for similar analytes, as specific comprehensive validation data for this compound is not always available in a single source.

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Organic Compounds

| Analyte | Method | Detector | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (%RSD) | Reference |

| Thiophanate-Methyl | HPLC | UV | - | - | - | - | [6] |

| Aminothiazole | HPLC | UV | - | - | - | - | [7] |